2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide
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Description
2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H27N5O4S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Tagging and Receptor Ligands
Compounds with complex structures including piperidine derivatives have been utilized in the development of highly potent, fluorescence-tagged ligands for histamine H3 receptors. These molecules exhibit excellent receptor affinities, making them valuable tools for understanding receptor binding sites and potential therapeutic targets. In vivo studies on selected derivatives have demonstrated antagonist potencies, highlighting their potential in drug development and diagnostic imaging applications (Amon et al., 2007).
Synthesis and Enzyme Inhibition
Novel triazolylthioacetamide derivatives have been synthesized, showing significant enzyme inhibitory activities. Such compounds, including various N-substituted acetamide analogs, have demonstrated potential against enzymes like bovine carbonic anhydrase and cholinesterase enzymes, suggesting applications in therapeutic interventions for diseases where enzyme inhibition is beneficial (Virk et al., 2018).
Antimicrobial Activity
N-substituted derivatives of piperidin-4-yl bearing compounds have shown moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. These findings indicate the potential use of such compounds in developing new antibiotics or disinfectants, especially in a time when resistance to existing antibiotics is a growing concern (Khalid et al., 2016).
Herbicidal Applications
The structure of similar triazolopyrimidine sulfonanilide compounds has been modified to improve herbicidal activity and environmental degradation rates. These modifications suggest the versatility of such molecular frameworks in creating more efficient and environmentally friendly herbicides, addressing the agricultural sector's needs (Chen et al., 2009).
Bioconjugation Techniques
Advancements in bioconjugation techniques involving sulfomethylation of macrocycles, including piperidine, offer new pathways to creating complex chelates for medical imaging or targeted drug delivery systems. These developments underscore the potential of such compounds in enhancing diagnostic and therapeutic strategies (van Westrenen & Sherry, 1992).
properties
IUPAC Name |
2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-22-18(16-9-6-12-23(13-16)29(2,27)28)21-24(19(22)26)14-17(25)20-11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLXIDNCUFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCCC2=CC=CC=C2)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide |
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